1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene
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Overview
Description
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene is an organic compound with a complex structure that includes bromine, ethoxy, difluoro, and methylsulfonyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different sulfone or sulfide derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups can participate in various chemical reactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3,4-difluoro-5-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-ethoxybenzene: This compound lacks the difluoro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
1-Bromo-4-methoxybenzene: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-Bromo-3,4-(methylenedioxy)benzene:
The presence of the difluoro and methylsulfonyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C9H9BrF2O3S |
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Molecular Weight |
315.13 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O3S/c1-3-15-9-5(10)4-6(16(2,13)14)7(11)8(9)12/h4H,3H2,1-2H3 |
InChI Key |
VYTPKVPVVLHJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)S(=O)(=O)C)Br |
Origin of Product |
United States |
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